

# An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile

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## Compound of Interest

Compound Name:	2-Fluoro-5-(trifluoromethyl)benzonitrile
Cat. No.:	B1297521

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of **2-Fluoro-5-(trifluoromethyl)benzonitrile**. This information is intended to support research, development, and drug discovery activities involving this versatile fluorinated building block.

## Chemical Structure and Identification

**2-Fluoro-5-(trifluoromethyl)benzonitrile** is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4088-84-0 <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>4</sub> N <a href="#">[1]</a>
Molecular Weight	189.11 g/mol <a href="#">[2]</a>
IUPAC Name	2-Fluoro-5-(trifluoromethyl)benzonitrile
Synonyms	2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
InChI	InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H <a href="#">[1]</a>
InChIKey	LCLVMSCLLULGRY-UHFFFAOYSA-N <a href="#">[1]</a>
SMILES	C1=CC(=C(C=C1F)C#N)C(F)(F)F

## Physicochemical Properties

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	<a href="#">[2]</a>
Boiling Point	99 °C at 24 mmHg	<a href="#">[2]</a>
Density	1.38 g/cm <sup>3</sup>	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.45	<a href="#">[2]</a>

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not readily available in the searched literature. The following are predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	m	-	Aromatic-H
~7.6-7.7	m	-	Aromatic-H

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Description
~160-165 (d)	C-F
~135-140 (q)	C- $\text{CF}_3$
~115-135	Aromatic carbons
~110-120	-CN
~120-125 (q)	- $\text{CF}_3$

Table 5: Predicted  $^{19}\text{F}$  NMR Spectral Data ( $\text{CDCl}_3$ , referenced to  $\text{CFCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ -60 to -65	s	- $\text{CF}_3$
~ -100 to -120	m	Ar-F

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.<sup>[1]</sup> Key absorptions are expected for the C≡N stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Table 6: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong	C≡N stretch
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretching
~1300-1100	Strong	C-F stretching (trifluoromethyl group)
~1200-1000	Strong	C-F stretching (aromatic fluorine)
~900-700	Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.[\[1\]](#)

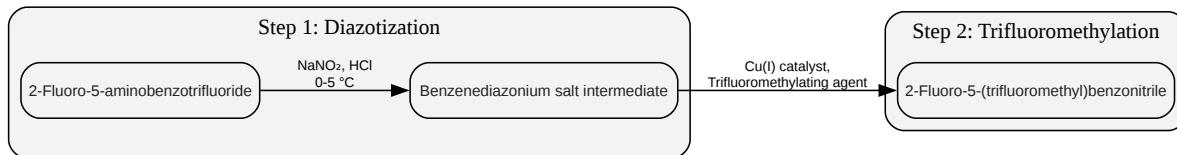
Table 7: Major Mass Spectral Peaks

m/z	Relative Intensity	Possible Fragment
189	High	[M] <sup>+</sup> (Molecular ion)
170	Moderate	[M-F] <sup>+</sup>
162	Moderate	[M-HCN] <sup>+</sup>
120	Moderate	[M-CF <sub>3</sub> ] <sup>+</sup>

## Synthesis

A detailed experimental protocol for the synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not explicitly published. However, a plausible synthetic route can be adapted from the synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a trifluoromethylation step.[\[3\]](#) One potential method involves the Sandmeyer reaction, a versatile tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[\[4\]](#)

# Proposed Synthetic Pathway: Sandmeyer-type Trifluoromethylation



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Caption: Proposed two-step synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

### Step 2: Sandmeyer-type Trifluoromethylation

- In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent or a combination of reagents that generate the CF<sub>3</sub> radical).

- Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture. Vigorous gas evolution ( $N_2$ ) is expected.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
- Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

## Reactivity and Applications

**2-Fluoro-5-(trifluoromethyl)benzonitrile** is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.<sup>[2][5]</sup> The presence of three distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides multiple sites for further chemical transformations.

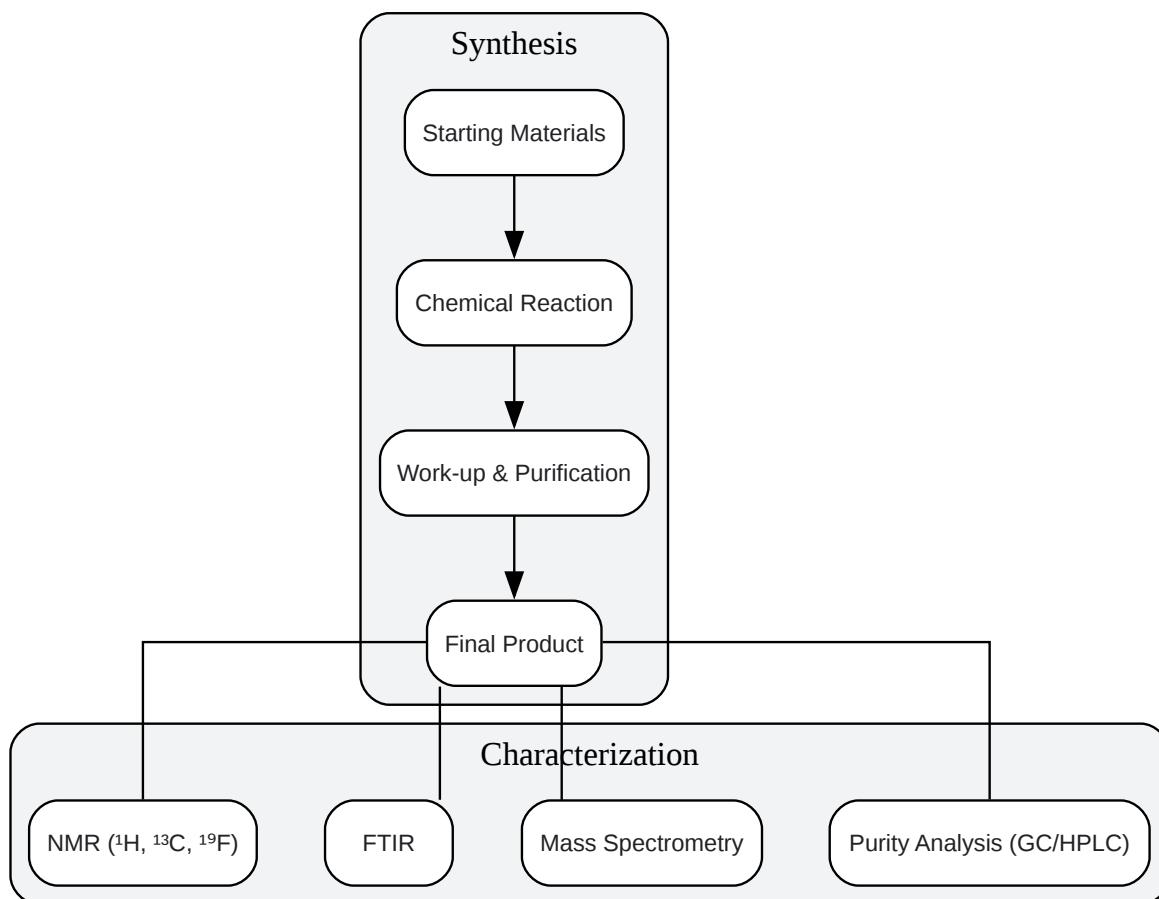
- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.
- Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group.
- Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.<sup>[2]</sup>

Applications:

- Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]
- Agrochemicals: It is used in the development of new herbicides and pesticides.[2]
- Materials Science: The unique properties imparted by the fluorine atoms make it a useful monomer or additive in the synthesis of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]

## Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.



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Caption: General workflow for the synthesis and characterization of the target compound.

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